molecular formula C10H11N3O3S2 B1456834 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid CAS No. 1239851-78-5

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

Cat. No.: B1456834
CAS No.: 1239851-78-5
M. Wt: 285.3 g/mol
InChI Key: ZHGPFEJXYFLPAO-UHFFFAOYSA-N
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Description

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid is a useful research compound. Its molecular formula is C10H11N3O3S2 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity. This interaction is crucial in modulating biochemical pathways that involve thiol groups .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it affects cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its interaction with thiol-containing enzymes can lead to enzyme inhibition, affecting various biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses have been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . High doses can lead to toxic effects, including cell death and organ damage . Threshold effects have been observed, with specific dosages required to achieve desired biological effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by thiol-containing enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of the compound and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects .

Properties

IUPAC Name

3-[(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-6-12-13-8(14)4-7(11-10(13)18-6)5-17-3-2-9(15)16/h4H,2-3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPFEJXYFLPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C=C(N=C2S1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 2
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 3
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 4
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

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